N,N-diethylethanamine;5-[2-(5-sulfanylidene-2H-1,2,4-oxadiazol-3-yl)pyridin-4-yl]-1H-benzo[g][1,5]benzodiazepine-2,4-dione
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Overview
Description
N,N-diethylethanamine;5-[2-(5-sulfanylidene-2H-1,2,4-oxadiazol-3-yl)pyridin-4-yl]-1H-benzo[g][1,5]benzodiazepine-2,4-dione is a complex organic compound that features a combination of several functional groups, including an oxadiazole ring, a pyridine ring, and a benzodiazepine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethylethanamine;5-[2-(5-sulfanylidene-2H-1,2,4-oxadiazol-3-yl)pyridin-4-yl]-1H-benzo[g][1,5]benzodiazepine-2,4-dione typically involves multiple steps, starting with the preparation of the oxadiazole ring. One efficient method for synthesizing oxadiazoles involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the formation of structurally diverse substituted anilines bearing the oxadiazole motif.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N,N-diethylethanamine;5-[2-(5-sulfanylidene-2H-1,2,4-oxadiazol-3-yl)pyridin-4-yl]-1H-benzo[g][1,5]benzodiazepine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the compound to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reactive sites available.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N,N-diethylethanamine;5-[2-(5-sulfanylidene-2H-1,2,4-oxadiazol-3-yl)pyridin-4-yl]-1H-benzo[g][1,5]benzodiazepine-2,4-dione has several scientific research applications:
Chemistry: The compound is used in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.
Industry: It is used in the development of new materials, including fluorescent dyes and sensors.
Mechanism of Action
The mechanism of action of N,N-diethylethanamine;5-[2-(5-sulfanylidene-2H-1,2,4-oxadiazol-3-yl)pyridin-4-yl]-1H-benzo[g][1,5]benzodiazepine-2,4-dione involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
N,N-diethyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine: This compound shares the oxadiazole motif and has similar biological activities.
1,2,4-Oxadiazole derivatives: These compounds are known for their diverse biological activities, including antimicrobial and anticancer properties.
Uniqueness
N,N-diethylethanamine;5-[2-(5-sulfanylidene-2H-1,2,4-oxadiazol-3-yl)pyridin-4-yl]-1H-benzo[g][1,5]benzodiazepine-2,4-dione is unique due to its combination of multiple functional groups, which confer a wide range of chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C26H28N6O3S |
---|---|
Molecular Weight |
504.6 g/mol |
IUPAC Name |
N,N-diethylethanamine;5-[2-(5-sulfanylidene-2H-1,2,4-oxadiazol-3-yl)pyridin-4-yl]-1H-benzo[g][1,5]benzodiazepine-2,4-dione |
InChI |
InChI=1S/C20H13N5O3S.C6H15N/c26-16-10-17(27)25(12-7-8-21-14(9-12)19-23-20(29)28-24-19)15-6-5-11-3-1-2-4-13(11)18(15)22-16;1-4-7(5-2)6-3/h1-9H,10H2,(H,22,26)(H,23,24,29);4-6H2,1-3H3 |
InChI Key |
MTKQIUDYZPMMBH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC.C1C(=O)NC2=C(C=CC3=CC=CC=C32)N(C1=O)C4=CC(=NC=C4)C5=NC(=S)ON5 |
Origin of Product |
United States |
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